3-Bromo-4-propan-2-yl-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-propan-2-yl-1,2,4-triazole is a chemical compound belonging to the class of triazoles. It has the molecular formula C5H8BrN3 and a molecular weight of 190.04 g/mol . This compound is characterized by the presence of a bromine atom and an isopropyl group attached to a triazole ring, making it a valuable intermediate in various chemical syntheses and applications.
Mechanism of Action
Target of Action
The primary target of 3-Bromo-4-propan-2-yl-1,2,4-triazole is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes .
Mode of Action
This compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function .
Biochemical Pathways
The inhibition of the aromatase enzyme by this compound can affect the estrogen biosynthesis pathway . This can lead to downstream effects such as the reduction of estrogen levels, which may have implications in conditions like estrogen-dependent cancers .
Result of Action
The result of this compound’s action is the potential inhibition of the aromatase enzyme, leading to a decrease in estrogen production . This has been associated with promising cytotoxic activity against certain cancer cell lines, such as the Hela cell line .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effective chemical shift dispersion can vary under conditions of differing polarity . .
Biochemical Analysis
Biochemical Properties
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Cellular Effects
Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain human cancer cell lines .
Molecular Mechanism
Molecular docking studies on similar 1,2,4-triazole derivatives have been done to understand their mechanism and binding modes in the binding pocket of certain enzymes .
Metabolic Pathways
It is known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds .
Preparation Methods
The synthesis of 3-Bromo-4-propan-2-yl-1,2,4-triazole typically involves the following steps:
Synthetic Routes: One common method involves the reaction of 4-isopropyl-4H-1,2,4-triazole with bromine in the presence of a suitable solvent such as acetic acid.
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
3-Bromo-4-propan-2-yl-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions depending on the reagents used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Bromo-4-propan-2-yl-1,2,4-triazole has several applications in scientific research:
Comparison with Similar Compounds
3-Bromo-4-propan-2-yl-1,2,4-triazole can be compared with other similar compounds:
Similar Compounds: Compounds such as 3-Bromo-4H-1,2,4-triazole and 3-Bromo-4-(o-tolyl)-4H-1,2,4-triazole share structural similarities with this compound.
Uniqueness: The presence of the isopropyl group in this compound imparts unique chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
3-bromo-4-propan-2-yl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3/c1-4(2)9-3-7-8-5(9)6/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQIBNPAYRQNLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2460491-40-9 |
Source
|
Record name | 3-bromo-4-(propan-2-yl)-4H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.